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molecular formula C14H14F2N2O4 B060538 5-methoxycarbonyl-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxo-6-(3,4-difluorophenyl)pyrimidine CAS No. 192574-28-0

5-methoxycarbonyl-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxo-6-(3,4-difluorophenyl)pyrimidine

Cat. No. B060538
M. Wt: 312.27 g/mol
InChI Key: XVOMKCVOLOSQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06320049B1

Procedure details

A solution of methyl 4-methoxyacetoacetate (702 g, 4.8 mol), urea (433 g, 7.2 mol), 3,4-difluorobenzaldehyde (670 g, 4.7 mol), boron trifluoride diethyl etherate(1126 g, 7.9 mol), copper(II) acetate (94 g, 0.52 mol), and acetic acid (36 mL) in THF (7.5 L) was heated to reflux for 8 hours. The reaction mixture was cooled to 20° C. Ethyl acetate (8 L) and 10% citric acid aqueous solution (7.5 kg) was added. The two layers were separated and the aqueous layer was extracted with ethyl acetate (4 L). The combined organic layers were washed with 10% aqueous sodium carbonate (2×5 L) and with 5% brine (1×5 L). The organic layer was concentrated under reduced pressure, with toluene being added continuously and the mixture was concentrated until the level of THF and ethyl acetate was <0.5% volume to toluene, to a final volume was about 2.5 L. The toluene slurry was warmed to 80° C. to dissolve the solids. The solution was cooled slowly to 60° C. and seeded. The slurry was aged at 60° C. for 1 hour and cooled slowly to 20° C. over 4 hours. Hexane (700 mL) was added over 30 minutes. The slurry was aged for 1 hour and filtered. The solid was washed with toluene (1.5 L) and dried to afford (+)-2 as a white solid.
Quantity
702 g
Type
reactant
Reaction Step One
Name
Quantity
433 g
Type
reactant
Reaction Step One
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
1126 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
94 g
Type
catalyst
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
7.5 kg
Type
reactant
Reaction Step Two
Quantity
8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](=O)[CH2:5][C:6]([O:8][CH3:9])=[O:7].[NH2:11][C:12]([NH2:14])=[O:13].[F:15][C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][C:23]=1[F:24])[CH:19]=O.B(F)(F)F.CCOCC.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(OCC)(=O)C.C(O)(=O)C>[CH3:9][O:8][C:6]([C:5]1[CH:19]([C:18]2[CH:21]=[CH:22][C:23]([F:24])=[C:16]([F:15])[CH:17]=2)[NH:14][C:12](=[O:13])[NH:11][C:4]=1[CH2:3][O:2][CH3:1])=[O:7] |f:3.4,7.8.9|

Inputs

Step One
Name
Quantity
702 g
Type
reactant
Smiles
COCC(CC(=O)OC)=O
Name
Quantity
433 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
670 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1F
Name
Quantity
1126 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
7.5 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
94 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.5 kg
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
8 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (4 L)
WASH
Type
WASH
Details
The combined organic layers were washed with 10% aqueous sodium carbonate (2×5 L) and with 5% brine (1×5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure, with toluene being
ADDITION
Type
ADDITION
Details
added continuously
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated until the level of THF and ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
The toluene slurry was warmed to 80° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled slowly to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly to 20° C. over 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
Hexane (700 mL) was added over 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
The slurry was aged for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with toluene (1.5 L)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford (+)-2 as a white solid

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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